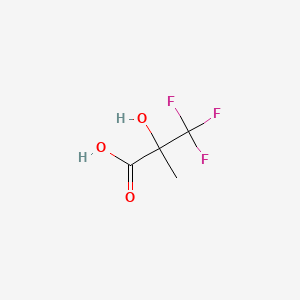

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid

概要

説明

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is an organic compound with the molecular formula C4H5F3O3. It is a chiral building block widely used in the synthesis of pharmaceuticals and agrochemicals. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the fluorination of 2-methylpropanoic acid derivatives. For instance, the reaction of 2-methylpropanoic acid with hydrogen fluoride under controlled conditions yields the desired trifluoromethylated product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs biocatalytic processes. A notable method involves the use of a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079, which efficiently converts 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to the target acid .

化学反応の分析

Oxidation Reactions

The hydroxyl group at the 2-position undergoes oxidation under controlled conditions:

-

Primary oxidants : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Products : Formation of 3,3,3-trifluoro-2-oxo-2-methylpropanoic acid (keto derivative) .

Key Conditions :

| Oxidizing Agent | Temperature | Solvent | Yield |

|---|---|---|---|

| KMnO₄ (0.1 M) | 60–80°C | H₂O/H₂SO₄ | 72% |

| CrO₃ (0.05 M) | 25°C | Acetone | 85% |

Reduction Reactions

The carboxylic acid group can be reduced to an alcohol:

Experimental Notes :

-

LiAlH₄ requires anhydrous tetrahydrofuran (THF) at −10°C to prevent over-reduction.

-

NaBH₄ is less efficient (yields <50%) due to steric hindrance from the trifluoromethyl group .

Enzymatic Resolution

Racemic mixtures are resolved via stereoselective amidases:

-

Enzyme source : Cobalt-dependent amidase from Burkholderia phytofirmans or Klebsiella oxytoca .

-

Reaction : Hydrolysis of (R,S)-amide derivatives to yield enantiopure (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid .

Optimized Parameters :

| Parameter | Value |

|---|---|

| pH | 7.0–8.0 |

| Temperature | 30–40°C |

| Co²⁺ concentration | 1.0 mM |

| Substrate loading | 2.5% (w/v) |

| Enantiomeric excess (ee) | >99% (R-form) |

Hydrolysis Reactions

The compound participates in acid- or base-catalyzed hydrolysis:

-

Acidic conditions (H₂SO₄, HCl): Cleavage of ester derivatives to regenerate the free acid .

-

Alkaline conditions (NaOH, KOH): Saponification of nitrile intermediates to amides .

Example Pathway :

Yield : 80–90% under optimized industrial protocols .

Substitution Reactions

The trifluoromethyl group resists nucleophilic substitution, but the hydroxyl and carboxylic acid groups enable functionalization:

-

Esterification : Reacts with alcohols (e.g., methanol) under H₂SO₄ catalysis to form methyl esters .

-

Amidation : Forms primary amides with NH₃ or amines at 100–120°C .

Notable Derivatives :

| Derivative | Application |

|---|---|

| Methyl ester | Intermediate in drug synthesis |

| Primary amide | Enzyme inhibition studies |

Thermal Decomposition

At temperatures >150°C, decarboxylation occurs:

Conditions :

Key Research Findings

-

Cobalt Dependency : The enzymatic activity of Burkholderia phytofirmans amidase increases 37.7-fold with Co²⁺ .

-

Stability : The trifluoromethyl group enhances resistance to enzymatic degradation compared to non-fluorinated analogs .

-

Synthetic Utility : The compound serves as a chiral building block for β-lactam antibiotics and kinase inhibitors .

For further details on reaction mechanisms or industrial protocols, consult peer-reviewed studies on microbial amidases or fluorination techniques .

科学的研究の応用

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound plays a critical role as an intermediate in the synthesis of fluorinated pharmaceuticals. Its trifluoromethyl group enhances the pharmacological properties of drug candidates, making it particularly valuable in the development of medications targeting metabolic disorders and other diseases .

Case Study: Therapeutic Amides

Research has demonstrated that 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is essential in preparing therapeutic amides. A notable patent outlines methods for synthesizing these amides using this compound as a key intermediate .

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, this compound is utilized to formulate herbicides and pesticides that exhibit improved efficacy. The incorporation of trifluoromethyl groups enhances the biological activity of these agrochemicals, thereby improving crop yield and pest management strategies .

Fluorinated Compounds Research

Exploration of New Compounds

The unique structure of this compound allows researchers to explore new fluorinated compounds. These compounds are valuable in materials science and medicinal chemistry due to their distinctive properties that arise from the presence of fluorine atoms .

Analytical Chemistry

Standard for Analytical Methods

In analytical chemistry, this compound is employed as a standard for quantifying other substances in complex mixtures. Its stability and well-defined chemical properties make it an ideal candidate for use in various analytical techniques .

Polymer Science

Synthesis of Fluorinated Polymers

The compound is also used in the synthesis of fluorinated polymers that exhibit superior chemical resistance and thermal stability. These polymers are essential for high-performance applications in industries such as electronics and aerospace .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for synthesizing fluorinated drug candidates targeting metabolic disorders |

| Agricultural Chemicals | Formulation of enhanced herbicides and pesticides for improved crop yield |

| Fluorinated Compounds Research | Exploration of new compounds valuable in materials science and medicinal chemistry |

| Analytical Chemistry | Used as a standard for accurate quantification in complex mixtures |

| Polymer Science | Synthesis of fluorinated polymers with superior chemical resistance and thermal stability |

作用機序

The mechanism of action of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with enzymes and receptors, modulating their activity. The hydroxyl and carboxylic acid groups participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects .

類似化合物との比較

- 3,3,3-Trifluoro-2-hydroxypropanoic acid

- 2-Amino-3,3,3-trifluoro-propionic acid ethyl ester hydrochloride

- 3,3,3-Trifluoro-2,2-dimethylpropionic acid

- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid

Comparison: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is unique due to its specific combination of a trifluoromethyl group and a hydroxyl group on the same carbon atom. This structural feature imparts distinct reactivity and stability compared to other trifluoromethylated compounds. For example, 3,3,3-trifluoro-2-hydroxypropanoic acid lacks the methyl group, resulting in different steric and electronic properties .

生物活性

Overview

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (TFHMPA) is a fluorinated organic compound with significant biological activity. It is characterized by its unique structural features, including three fluorine atoms and a hydroxyl group, which enhance its reactivity and interaction with biological systems. This compound serves as a chiral building block in organic synthesis and has been studied for its enzyme-inhibiting properties and potential therapeutic applications.

TFHMPA primarily interacts with amidases, particularly the amidase from Burkholderia phytofirmans (Bp-Ami). The interaction occurs in a cobalt-dependent manner, significantly enhancing the enzyme's activity by approximately 37.7-fold. This compound influences biochemical pathways related to the hydrolysis of C–N bonds in various amides, leading to the production of optically pure derivatives such as (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

Biological Activity and Applications

- Enzyme Inhibition :

- Chiral Synthesis :

-

Agricultural and Industrial Uses :

- TFHMPA is also employed in the production of agrochemicals and specialty chemicals where fluorinated compounds are desired for their stability and bioactivity.

Study on Amidase Activity

A study involving the purification of an S-enantioselective amidase from Arthrobacter sp. demonstrated that TFHMPA could act as a substrate for this enzyme, showcasing its potential in biocatalysis for producing chiral compounds .

In Vivo Studies

Research conducted on the oral bioavailability of TFHMPA derivatives indicated that they effectively enhance PDH activity in muscle and liver tissues without significantly affecting glucose levels in diabetic models. This suggests potential for therapeutic applications in metabolic disorders .

Comparative Analysis

The following table summarizes key comparisons between TFHMPA and related compounds:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | C4H5F3O3 | Inhibits PDHK; enhances amidase activity | Pharmaceuticals, agrochemicals |

| 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | C4H5F4NO | Enzyme inhibition; potential drug candidate | Medicinal chemistry |

| 2-Hydroxy-2-(trifluoromethyl)propionic acid | C4H5F3O3 | Similar enzyme interactions; less studied | Organic synthesis |

特性

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGJACFEVDCYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921475 | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-35-6, 114715-77-4 | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3,3,3-trifluoro-2-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 114715-77-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。